molecular formula C14H8BrN3O3S B2682515 4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 302967-89-1

4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2682515
CAS No.: 302967-89-1
M. Wt: 378.2
InChI Key: CVGCCAZVEACDGI-UHFFFAOYSA-N
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Description

4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 4th position and a nitro group at the 6th position on the benzothiazole ring, along with a benzamide moiety.

Scientific Research Applications

4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a diagnostic tool.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many benzothiazole derivatives have been studied for their antimicrobial, antifungal, and antitumor activities .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of 1,3-benzothiazole to introduce the nitro group, followed by bromination to add the bromine atom. The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-bromo-N-(6-amino-1,3-benzothiazol-2-yl)benzamide.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(6-amino-1,3-benzothiazol-2-yl)benzamide
  • 4-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • 4-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide

Uniqueness

4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O3S/c15-9-3-1-8(2-4-9)13(19)17-14-16-11-6-5-10(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGCCAZVEACDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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